molecular formula C11H13BrO B1343258 1-(3-Bromophenyl)-2,2-dimethylpropan-1-one CAS No. 2416-02-6

1-(3-Bromophenyl)-2,2-dimethylpropan-1-one

Cat. No. B1343258
CAS RN: 2416-02-6
M. Wt: 241.12 g/mol
InChI Key: GPTFTXOKQHQUTL-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-2,2-dimethylpropan-1-one is a chemical compound. However, there is limited information available about this specific compound12. It’s important to note that the information might be under a different but similar compound.



Synthesis Analysis

The synthesis of similar compounds often involves electrophilic substitution reactions3. However, the specific synthesis process for 1-(3-Bromophenyl)-2,2-dimethylpropan-1-one is not readily available in the searched resources.



Molecular Structure Analysis

The molecular structure of a similar compound, 1-(3-Bromophenyl)-1H-pyrazole, has been analyzed using techniques such as FTIR, 1H and 13C NMR, and mass spectroscopy4. However, the specific molecular structure analysis for 1-(3-Bromophenyl)-2,2-dimethylpropan-1-one is not found in the searched resources.



Chemical Reactions Analysis

The chemical reactions of similar compounds often involve electrophilic aromatic substitution5. However, the specific chemical reactions of 1-(3-Bromophenyl)-2,2-dimethylpropan-1-one are not found in the searched resources.



Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed17. However, the specific physical and chemical properties of 1-(3-Bromophenyl)-2,2-dimethylpropan-1-one are not found in the searched resources.


Scientific Research Applications

Synthesis and Material Science

Chemical Methodology

  • Innovative Synthetic Routes : The compound has played a role in innovative synthetic routes, such as the formation of N-alkylaminoacetophenones via a benzyne intermediate, expanding the toolkit available for organic synthesis. This approach offers moderate yields and showcases the versatility of bromophenyl compounds in facilitating complex chemical transformations Albright & Lieberman, 1994.

  • Construction of Fluorescent Sensors : Another significant application is the microwave-assisted synthesis of ethynylarylboronates for the construction of boronic acid-based fluorescent sensors for carbohydrates. This method highlights the compound's utility in developing sensitive and selective detection systems for biological and environmental monitoring Zheng et al., 2006.

Safety And Hazards

The safety data sheet for a similar compound, 3-(3-bromophenyl)-1H-pyrazole, provides information on handling, storage, and disposal89. However, the specific safety and hazards information for 1-(3-Bromophenyl)-2,2-dimethylpropan-1-one is not found in the searched resources.


Future Directions

The future directions for similar compounds often involve further research into their properties and potential applications10. However, the specific future directions for 1-(3-Bromophenyl)-2,2-dimethylpropan-1-one are not found in the searched resources.


Please note that the information provided is based on the available resources and may not fully cover the requested compound. Further research may be needed to obtain more specific and detailed information.


properties

IUPAC Name

1-(3-bromophenyl)-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-11(2,3)10(13)8-5-4-6-9(12)7-8/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTFTXOKQHQUTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60633499
Record name 1-(3-Bromophenyl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60633499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromophenyl)-2,2-dimethylpropan-1-one

CAS RN

2416-02-6
Record name 1-(3-Bromophenyl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60633499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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